Hydroxy-PEG13-Boc

説明

特性

分子式 |

C33H66O16 |

|---|---|

分子量 |

718.9 g/mol |

IUPAC名 |

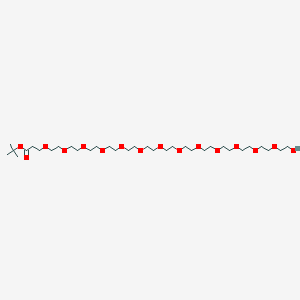

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C33H66O16/c1-33(2,3)49-32(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-30-48-31-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-34/h34H,4-31H2,1-3H3 |

InChIキー |

VCMFXOTTYDVNJC-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hydroxy-PEG13-t-butyl ester |

製品の起源 |

United States |

Foundational & Exploratory

Navigating the Solubility of Hydroxy-PEG13-Boc: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of linker compounds like Hydroxy-PEG13-Boc is paramount for successful experimental design and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, based on its structural characteristics and data from analogous compounds. While precise quantitative data is not widely published, this guide offers strong predictive insights and detailed experimental protocols to empower researchers in their specific applications.

The unique structure of this compound, featuring a hydrophilic polyethylene glycol (PEG) chain and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, dictates its solubility profile. The PEG moiety, with its repeating ether units, enhances solubility in aqueous solutions and polar organic solvents through hydrogen bonding. Conversely, the bulky, non-polar Boc group contributes to its solubility in less polar organic media. This dual nature makes this compound a versatile tool in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Predicted Solubility Profile

Based on the analysis of its constituent functional groups and data from structurally similar molecules, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions, and empirical testing is recommended for precise quantitative determination.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Soluble | The long, hydrophilic PEG-13 chain is expected to dominate, rendering the molecule soluble in aqueous media. |

| Phosphate-Buffered Saline (PBS) | Soluble | Similar to water, the salt content of PBS should not significantly hinder the solubility conferred by the PEG chain. | |

| Polar Protic | Methanol | Very Soluble | The polarity and hydrogen bonding capability of methanol make it an excellent solvent for both the PEG and, to some extent, the Boc group. |

| Ethanol | Very Soluble | Similar to methanol, ethanol is a good solvent for PEGylated compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar regions. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent that should readily dissolve this compound. | |

| Acetonitrile | Soluble | While slightly less polar than DMSO and DMF, acetonitrile should still be a good solvent due to the PEG chain. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The Boc group and the overall organic nature of the molecule contribute to solubility in chlorinated solvents like DCM. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a suitable solvent. | |

| Non-Polar | Hexanes | Insoluble | The dominant hydrophilic character of the PEG-13 chain will likely make it insoluble in non-polar aliphatic solvents. |

| Toluene | Sparingly Soluble | The Boc group may provide some solubility, but the long PEG chain will limit its overall solubility in aromatic hydrocarbons. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound in a specific solvent, the following experimental protocol, based on the static equilibrium method, is recommended.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

-

Preparation of Stock Solutions (for Calibration Curve):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation for Solubility Testing:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Record the exact weight of the added compound.

-

Add a known volume of the test solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) to facilitate dissolution.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to the solubility assessment of this compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Caption: A diagram illustrating the influence of molecular components on solubility.

A Technical Guide to the Boc Protecting Group in PEG Linkers for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protecting group as a critical component of polyethylene glycol (PEG) linkers. It covers the fundamental chemistry, practical applications, and detailed experimental considerations for professionals in the fields of bioconjugation, drug delivery, and peptide synthesis.

Introduction: The Synergy of Boc and PEG in Bioconjugation

In the sophisticated landscape of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise control of molecular assembly is paramount.[1] PEG linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][] The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, valued for its stability in various conditions and its clean, acid-labile removal.[3][4]

The combination of a Boc protecting group with a PEG linker creates a powerful heterobifunctional reagent.[5][6] This allows for a controlled, stepwise approach to synthesis. One end of the PEG linker can be conjugated to a molecule, while the Boc-protected amine on the other end remains inert.[1] Following the initial conjugation, the Boc group can be selectively removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent modification.[7][] This strategic control is essential for building the complex, well-defined architectures required for advanced therapeutics.

Core Chemistry: Protection and Deprotection

The Boc Group: Structure and Properties

The Boc group (tert-butyloxycarbonyl) protects primary and secondary amines by converting them into carbamates.[3] This transformation effectively reduces the nucleophilicity and basicity of the amine, rendering it unreactive to many reagents and reaction conditions.[9] Boc-protected amines are notably resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophiles, making the Boc group orthogonal to other common protecting groups like Fmoc and Cbz.[3]

Boc Protection Mechanism

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[4] The resulting intermediate collapses, releasing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide, driving the reaction to completion.[4]

Boc Deprotection: An Acid-Labile Strategy

The key advantage of the Boc group is its susceptibility to cleavage under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically used.[4][10] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[11] This is followed by the fragmentation of the protonated carbamate, which yields a stable tert-butyl cation and a carbamic acid intermediate.[11] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[11]

Quantitative Data Summary

Successful Boc deprotection depends on the careful selection of reagents, solvents, and reaction conditions. The following tables summarize common parameters for the acid-mediated cleavage of Boc groups from PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Temperature (°C) | Typical Time (h) | Citation |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 2 | [10] |

| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | Room Temp | 1 - 4 | [5][10] |

| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | Room Temp | < 4 | [12] |

| Fluorinated Alcohols (TFE/HFIP) | Neat | TFE or HFIP | Reflux / Microwave | 5 min - 2 h |[13] |

Table 2: Monitoring Techniques for Deprotection Reactions

| Technique | Principle | Observation | Citation |

|---|---|---|---|

| TLC | Polarity Change | Deprotected amine is more polar (lower Rf) than the starting material. | [10] |

| ¹H NMR | Signal Disappearance | Disappearance of the tert-butyl proton singlet at ~1.4 ppm. | [10] |

| LC-MS | Mass & Retention Time | Appearance of product peak with expected mass and different retention time. |[10] |

Experimental Protocols

This section provides detailed methodologies for the deprotection of a Boc-protected PEG linker and a general workflow for its use in bioconjugation.

Standard Protocol for TFA-Mediated Boc Deprotection

This protocol is a standard procedure for removing the Boc group from a PEG linker using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[10]

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

-

Diethyl ether (optional, for precipitation)

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups, add a scavenger like TIS (2.5-5% v/v) to trap the reactive tert-butyl cations.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[10]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (rotoevaporation) to remove the bulk of the DCM and excess TFA.

-

TFA Removal: To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.

-

Workup/Purification:

-

Direct Use: The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.

-

Neutralization: To obtain the free amine, dissolve the residue in an appropriate organic solvent and wash it with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[10]

-

Precipitation: Alternatively, the deprotected PEG-linker salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the concentrated reaction mixture.[10]

-

General Experimental Workflow

The following diagram illustrates a typical workflow for using a heterobifunctional Boc-PEG linker to conjugate two molecules, A and B.

Troubleshooting Boc Deprotection

Incomplete deprotection is a common challenge that can arise from several factors. A systematic approach to troubleshooting is essential for optimizing the reaction.

Common Issues and Solutions:

-

Incomplete Reaction: The primary cause is often insufficient acid strength, concentration, or reaction time.[10] Steric hindrance from a bulky PEG chain can also slow the reaction rate.[10]

-

Solution: Increase the TFA concentration (e.g., from 20% to 50%), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[10]

-

-

Side Product Formation: Acid-labile functional groups elsewhere in the molecule may be cleaved, or the reactive tert-butyl cation may cause unwanted alkylation.

-

Solution: Perform the reaction at a lower temperature (0°C) and add a scavenger such as triisopropylsilane (TIS) to quench the tert-butyl cation.[10]

-

-

Solubility Issues: Poor solubility of the PEGylated compound in the reaction solvent can hinder the reaction.

-

Solution: Ensure the chosen solvent (e.g., DCM) fully dissolves the substrate. If not, explore alternative solvent systems.[10]

-

The following decision tree provides a logical workflow for addressing common deprotection issues.

References

- 1. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. jk-sci.com [jk-sci.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. t-Boc Amine PEG Hydroxyl - JenKem Technology USA [jenkemusa.com]

- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Cornerstone of Bioconjugation: A Technical Guide to the Role of the Hydroxyl Group in PEGylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) has become an indispensable tool in drug development, dramatically enhancing the therapeutic properties of proteins, peptides, and small molecules through the process of PEGylation. This modification can improve a drug's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2] At the heart of this versatile technology lies a simple yet critical functional group: the terminal hydroxyl (-OH) group of the PEG polymer. This technical guide provides an in-depth exploration of the pivotal role of the hydroxyl group in PEGylation, from its inherent chemical properties to the strategies required for its activation and subsequent conjugation. This document details the chemistry, experimental protocols, and analytical techniques that underpin successful PEGylation, offering a comprehensive resource for professionals in the field of drug development.

The Chemical Nature of the PEG Hydroxyl Group

Polyethylene glycol is a linear or branched polyether terminated with hydroxyl groups.[3] In its native state, the hydroxyl group is relatively inert and not reactive towards common functional groups found on biomolecules, such as the amine groups of lysine residues.[1] This low reactivity is a double-edged sword: while it contributes to the biocompatibility of PEG, it also necessitates chemical activation to enable covalent conjugation to a target molecule.[4]

The most common form of PEG used in bioconjugation is monomethoxy-PEG (mPEG), where one terminal hydroxyl group is replaced by an inert methoxy group.[4] This prevents the PEG from acting as a cross-linking agent, which could lead to the undesirable formation of large protein-PEG aggregates.[5] The single remaining hydroxyl group in mPEG is the primary site for chemical activation.[5][6]

The Imperative of Activation: Transforming Inertness into Reactivity

To achieve covalent attachment of PEG to a therapeutic molecule, the terminal hydroxyl group must be converted into a more reactive functional group. This process, known as "activation," involves reacting the PEG-OH with a reagent that introduces an electrophilic center, making the PEG susceptible to nucleophilic attack by functional groups on the target molecule.[4][7] The choice of activation chemistry is critical and depends on the desired target on the biomolecule (e.g., amines, thiols, or carboxylates).[8]

First-generation PEGylation techniques often involved reacting the PEG polymer with reagents reactive towards hydroxyl groups, such as anhydrides, acid chlorides, chloroformates, and carbonates.[] Modern, second-generation methods provide more efficient and specific functional groups like aldehydes, esters, and amides for conjugation.[]

Key Activation Chemistries and Methodologies

Several well-established methods exist for activating the terminal hydroxyl group of PEG. These methods generate "activated PEGs" with various reactive functionalities.

Logical Workflow of PEGylation

Caption: Overall workflow of PEGylation starting from the inert hydroxyl group.

Activation for Amine-Reactive PEGylation

The most common targets for PEGylation on proteins are the primary amine groups of lysine residues and the N-terminus.[10]

-

N-Hydroxysuccinimide (NHS) Esters: A widely used method involves converting the terminal hydroxyl group into a carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][11] The resulting PEG-NHS ester reacts efficiently with primary amines under mild conditions (pH 7-9) to form a stable amide bond.[8][12]

-

Tresyl Chloride: Activation of PEG-OH with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) produces a highly reactive PEG-tresylate.[13][14] This derivative readily reacts with primary amines via nucleophilic substitution to form a stable secondary amine linkage.[13][15]

Activation for Thiol-Reactive PEGylation

For more site-specific PEGylation, the free sulfhydryl group of a cysteine residue can be targeted.

-

Maleimides: The hydroxyl group of PEG can be functionalized to introduce a maleimide group. PEG-maleimide reacts specifically with thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.[10]

Quantitative Analysis of PEGylation

The success of PEGylation is determined by its efficiency and its impact on the therapeutic molecule's properties.

Table 1: Comparative Impact of PEGylation on Pharmacokinetics

| Drug/Molecule | PEG Size (kDa) | Change in Half-Life | Reference |

| Proticles (nanoparticles) | Not specified | ~4-fold increase in blood levels at 1h post-injection | [16] |

| Doxorubicin (in liposomes) | 2 | >90-fold increase in bioavailability; half-life of 72 hours | [2] |

| Generic Polymer | 6 -> 50 | Half-life increased from 18 minutes to 16.5 hours | [] |

| PRINT Nanoparticles | Not specified | >17-fold increase in circulation half-life | [18] |

Table 2: Impact of PEGylation on Biological Activity

| Protein | PEG Size (kDa) | Degree of PEGylation | Impact on Activity | Reference |

| α-Chymotrypsin | 0.7, 2, 5 | 1-9 PEGs/enzyme | ~50% decrease in catalytic turnover (kcat) | [19] |

| Tumor Necrosis Factor-α | 40 (branched) | Not specified | Loss of activity | [20] |

| Recombinant Human DNase | 20, 30, 40 (2-armed) | Not specified | In vitro activity retention of 82%, 58%, and 93% respectively | [20] |

Note: The impact of PEGylation on activity is highly dependent on the specific protein, the site of PEGylation, and the size/structure of the PEG.[21][22]

Experimental Protocols

Protocol 1: Activation of mPEG-OH with Tresyl Chloride

This protocol describes the conversion of the terminal hydroxyl group of mPEG-OH to a tresyl group, which is highly reactive towards primary amines.[15]

Materials:

-

mPEG-OH

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

-

Cold Diethyl ether

-

Magnetic stirrer, ice bath, and inert gas supply (Argon or Nitrogen)

Procedure:

-

Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with stirring.

-

Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.[15]

-

Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.[15]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once complete, concentrate the mixture using a rotary evaporator.

-

Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[15]

-

Confirm the structure and purity by ¹H NMR spectroscopy.

Workflow for Tresyl Chloride Activation and Conjugation

Caption: Detailed workflow for mPEG-OH activation and subsequent protein conjugation.

Protocol 2: Conjugation of Tresyl-Activated PEG to a Protein

This protocol details the reaction between the activated PEG-tresylate and a protein containing accessible primary amines.[15]

Materials:

-

Tresyl-activated PEG (from Protocol 5.1)

-

Protein of interest

-

Reaction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-9.0)

-

Quenching Solution (e.g., 1 M Tris or Glycine, pH 8.0)

Procedure:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Add the tresyl-activated PEG to the protein solution. A 5 to 20-fold molar excess of PEG over the protein is a typical starting point.

-

Gently mix and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal conditions depend on the protein's stability.[15]

-

Monitor the reaction progress by SDS-PAGE, observing the molecular weight shift of the PEGylated protein.[15][23]

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any remaining activated PEG.[15]

-

Incubate for an additional 30 minutes. The crude PEGylated protein mixture is now ready for purification.

Protocol 3: Purification and Characterization of PEGylated Protein

Purification is essential to remove unreacted PEG, unreacted protein, and other by-products from the reaction mixture.

A. Purification by Size-Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted protein.[][24] It is also efficient at removing low molecular weight by-products.[]

-

Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS).

-

Concentrate the crude PEGylation reaction mixture if necessary.

-

Load the sample onto the column.

-

Elute the sample with the equilibration buffer at a constant flow rate.

-

Collect fractions and monitor the eluate by UV absorbance at 280 nm.

-

Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

-

Pool the desired fractions.

B. Characterization

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a primary tool for assessing the outcome of a PEGylation reaction. PEGylated proteins migrate slower than their unmodified counterparts, resulting in a band of higher apparent molecular weight.[23] This allows for the visualization of the extent of conjugation and the presence of unreacted protein.

-

Mass Spectrometry (MS): MS is the technique of choice for accurately determining the average molecular weight and the degree of PEGylation (the number of PEG chains per protein).[25][26] Techniques like MALDI-TOF and ESI-MS can identify and quantify PEGylation sites.[25][26]

Chemical Principles of Hydroxyl Activation

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. creativepegworks.com [creativepegworks.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. creativepegworks.com [creativepegworks.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 18. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. lcms.cz [lcms.cz]

- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of Hydroxy-PEG13-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Hydroxy-PEG13-Boc, a heterobifunctional linker critical in the field of bioconjugation. This linker is instrumental in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and other complex biomolecular constructs.

Core Concepts: Structure and Functionality

This compound is a bifunctional molecule featuring a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc) at the other, separated by a 13-unit polyethylene glycol (PEG) spacer. This distinct architecture allows for a controlled, sequential conjugation of two different molecules, a strategy known as orthogonal chemical ligation.

The PEG spacer is a key component, imparting several advantageous properties to the linker and the final conjugate. Its hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous environments, which is crucial for improving the stability and bioavailability of drug formulations. Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity, potentially extending its circulation half-life. The flexibility and length of the PEG chain can also be precisely controlled to optimize the spacing between the conjugated molecules.

The Boc-protected amine is central to the linker's utility in multi-step synthesis. The Boc group is a robust protecting group for the amine, rendering it unreactive under a variety of conditions. This allows for chemical modifications to be performed at the hydroxyl terminus without unintended reactions at the amine end. The Boc group can be selectively and efficiently removed under mild acidic conditions, revealing the primary amine for subsequent conjugation.

The hydroxyl group , while less reactive than the primary amine, provides a versatile handle for conjugation. It can be activated to facilitate reaction with a second molecule of interest or can be directly coupled with specific functional groups.

Mechanism of Action in Bioconjugation

The bioconjugation strategy using this compound is a two-stage process that leverages the differential reactivity of its terminal functional groups. This sequential approach ensures the precise assembly of the desired bioconjugate.

Stage 1: Boc Deprotection and First Conjugation

The process typically begins with the removal of the Boc protecting group to expose the primary amine. This is achieved by treating the linker with a strong acid, most commonly trifluoroacetic acid (TFA). The deprotection reaction is generally rapid and proceeds with high efficiency.

Following deprotection, the now-free primary amine is a potent nucleophile that can readily react with an electrophilic functional group on the first binding partner (e.g., a small molecule drug). A widely used and highly efficient method is the reaction of the amine with an N-hydroxysuccinimide (NHS)-activated ester to form a stable amide bond.

Stage 2: Activation and Second Conjugation at the Hydroxyl Terminus

Once the first molecule is conjugated to the amine end of the PEG linker, the hydroxyl group at the other end is utilized for the second conjugation. The hydroxyl group can be reacted through several methods:

-

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The activated PEG linker can then react with a nucleophile (e.g., an amine or thiol) on the second molecule (e.g., an antibody or peptide).

-

Esterification: The hydroxyl group can be directly reacted with a carboxylic acid on the second molecule using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an ester linkage. The addition of NHS or its water-soluble analog, Sulfo-NHS, can improve the efficiency of this reaction by forming a more stable NHS ester intermediate.

-

Isocyanate Reaction: The hydroxyl group can react with an isocyanate to form a stable urethane linkage.

The following diagram illustrates the overall workflow of a typical bioconjugation process using this compound.

Experimental Protocols

The following are generalized protocols for the key steps in utilizing this compound for bioconjugation. Researchers should optimize these protocols for their specific molecules and applications.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Diisopropylethylamine (DIPEA) or other suitable base for neutralization

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound in DCM.

-

Add a solution of 20-50% TFA in DCM to the linker solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture by adding DIPEA until the pH is basic.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker (HO-PEG13-NH2).

Quantitative Data: Boc deprotection under acidic conditions is typically a high-yielding reaction, often with quantitative conversion (>99%) as confirmed by NMR or LC-MS analysis.

Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Amine

Objective: To form an amide bond between the deprotected linker and a molecule containing a carboxylic acid.

Materials:

-

HO-PEG13-NH2 (from Protocol 3.1)

-

Carboxylic acid-containing molecule

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS for aqueous reactions).

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the HO-PEG13-NH2 in the reaction buffer.

-

Add the activated carboxylic acid solution to the deprotected linker solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Quantitative Data: Amide bond formation via NHS esters is highly efficient, with typical conjugation yields ranging from 70% to over 95%, depending on the specific reactants and conditions.

| Parameter | Condition | Expected Yield |

| Boc Deprotection | 20-50% TFA in DCM, 1-2h, RT | >99% |

| Amine Conjugation (NHS ester) | pH 7.2-8.0, 2-4h, RT | 70-95% |

| Hydroxyl Activation (EDC/NHS) | pH 4.5-7.2, 15-30 min, RT | High |

Activation of the Hydroxyl Group and Conjugation to an Amine-Containing Molecule

Objective: To conjugate a second, amine-containing molecule to the hydroxyl terminus of the PEG linker.

Materials:

-

Molecule 1-NH-PEG13-OH (from Protocol 3.2)

-

Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate

-

Amine-containing molecule (e.g., antibody, peptide)

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., PBS, pH 7.5-8.5)

Procedure:

-

Activation of the hydroxyl group:

-

Dissolve the Molecule 1-NH-PEG13-OH conjugate in anhydrous DMF or DMSO.

-

Add an excess of DSC or p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the formation of the activated intermediate (e.g., NHS carbonate or p-nitrophenyl carbonate) by HPLC.

-

Purify the activated linker intermediate.

-

-

Conjugation to the amine-containing molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated linker intermediate to the solution of the amine-containing molecule.

-

Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Purify the final bioconjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted components.

-

Quantitative Data: The efficiency of this two-step process depends on both the activation and conjugation steps. With optimization, overall yields for this second conjugation can be in the range of 50-80%.

Visualization of Key Processes

The following diagrams illustrate the core chemical transformations involved in the mechanism of action of this compound.

Conclusion

This compound is a versatile and powerful tool in bioconjugation, enabling the precise and controlled linkage of diverse molecular entities. Its mechanism of action, centered on the orthogonal reactivity of its Boc-protected amine and hydroxyl termini, provides a robust strategy for the synthesis of complex bioconjugates. The inclusion of a PEG13 spacer further enhances the desirable properties of the final product, making this linker highly valuable for applications in drug delivery, diagnostics, and fundamental biological research. A thorough understanding of the reaction mechanisms and optimization of the experimental protocols are crucial for the successful implementation of this compound in the development of novel and effective biomolecular technologies.

An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1][2] These versatile molecules serve as flexible spacers to connect various molecular entities, including drugs, proteins, peptides, and nanoparticles.[3] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone of biopharmaceutical development, significantly enhancing the therapeutic efficacy and safety of various drugs.[4] The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity.[1][2] Since then, PEG linkers have evolved from simple spacers to sophisticated architectures designed for a multitude of applications in drug delivery, bioconjugation, and diagnostics.[2]

Core Characteristics of PEG Linkers

The widespread utility of PEG linkers stems from their unique combination of physicochemical and biological properties. These characteristics can be finely tuned by varying the length and structure (linear vs. branched) of the PEG chain.[4]

Physicochemical Properties

-

Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments and many organic solvents.[2][5][6][7] This property is particularly advantageous for improving the solubility of hydrophobic drugs.[3]

-

Flexibility: The C-O bonds within the PEG backbone can rotate freely, providing significant conformational flexibility.[2] This flexibility helps to minimize steric hindrance between conjugated molecules.[8]

-

Tunable Length and Molecular Weight: PEG linkers are available in a wide range of molecular weights, from a few hundred to several thousand Daltons.[9] The length of the PEG chain is a critical parameter that influences the overall properties of the conjugate, such as its hydrodynamic radius and in vivo circulation time.[9][10] Shorter chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for enhancing solubility and reducing immunogenicity.[9]

-

Polydispersity: PEG linkers can be classified as either monodisperse or polydisperse.[11] Monodisperse PEGs consist of a single molecular entity with a precise molecular weight, whereas polydisperse PEGs are a mixture of chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI).[2][11][12] Polydisperse PEGs typically have a PDI between 1.01 and 1.10.[13]

Biological Properties

-

Biocompatibility: PEG is well-known for its minimal toxicity and is considered safe for various biomedical applications by regulatory agencies.[2][14]

-

Low Immunogenicity: PEG generally elicits a minimal immune response.[2][14] It creates a hydration shell around the conjugated molecule, which can mask immunogenic epitopes and reduce recognition by the immune system.[2][8] However, it is important to note that anti-PEG antibodies have been observed in some cases.[2]

-

"Stealth" Properties: The hydration layer formed by PEG reduces protein adsorption and recognition by the reticuloendothelial system, leading to a "stealth" effect.[2] This property is crucial for extending the circulation half-life of therapeutic molecules.[3]

-

Favorable Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance and extends its circulation time in the bloodstream.[2][3]

Quantitative Data on PEG Linker Properties

The following tables summarize key quantitative data for common PEG linkers.

| Property | Description | Typical Values/Ranges | Significance in Drug Development |

| Molecular Weight (MW) | The mass of the PEG linker, typically expressed in Daltons (Da). | 200 Da to > 20,000 Da[11] | Influences hydrodynamic radius, circulation half-life, and steric hindrance.[9] |

| Number of Repeating Units (n) | The number of ethylene oxide units in the polymer chain. | 2 to > 450 | Directly correlates with the length and molecular weight of the linker. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. PDI = Mw/Mn. | Monodisperse: PDI ≈ 1.0; Polydisperse: PDI = 1.01 - 1.10[12][13] | A lower PDI indicates a more homogeneous product, which is critical for reproducibility in pharmaceutical applications. |

| Solubility | The ability of the PEG linker to dissolve in a solvent. | Highly soluble in water and polar organic solvents (e.g., DMF, DMSO, CH2Cl2).[5][6][7] Insoluble in nonpolar solvents like hydrocarbons.[7] | Crucial for formulation and administration of drugs, especially hydrophobic ones. |

| Density | Mass per unit volume. | Approximately 1.125 g/mL[5] | Useful for formulation calculations. |

| PEG Linker (Number of Units) | Molecular Weight (Da) | Contour Length (nm) |

| PEG2 | 88 | 0.7 |

| PEG4 | 176 | 1.4 |

| PEG8 | 352 | 2.8 |

| PEG12 | 528 | 4.2 |

| PEG24 | 1056 | 8.4 |

| PEG48 (2kDa) | ~2000 | ~16.8 |

| PEG114 (5kDa) | ~5000 | ~39.9 |

Note: Contour length is an approximation and can vary based on the conformation of the PEG chain.

Structural Classification of PEG Linkers

PEG linkers can be categorized based on their architecture and the nature of their terminal functional groups.

-

Linear PEG Linkers: These are straight-chain polymers with one or two reactive terminal groups.[9] They are the simplest and most common type of PEG linker.[9]

-

Branched PEG Linkers: These have multiple PEG arms extending from a central core.[9] This architecture allows for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) and provides enhanced shielding effects.[14]

-

Heterobifunctional PEG Linkers: These linkers possess different reactive groups at each end, enabling the sequential conjugation of two different molecules.[]

-

Cleavable PEG Linkers: These linkers contain a labile bond that can be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[2] This allows for controlled drug release at the target site.[]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated molecules. Below are protocols for common experimental procedures.

Protocol 1: Amine PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein.

Materials:

-

Protein to be PEGylated

-

PEG NHS Ester reagent

-

Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)[16]

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous[16]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[17]

-

Dialysis or gel filtration equipment for purification[16]

Procedure:

-

Preparation: Allow the vial of PEG NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[16] Dissolve the protein to be PEGylated in amine-free PBS at a concentration of 1-10 mg/mL.[18]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the PEG NHS Ester in anhydrous DMSO or DMF.[16][18] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[16]

-

Conjugation Reaction: Add a 20-fold molar excess of the PEG NHS Ester solution to the protein solution.[18] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[16]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[16][18]

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer that contains primary amines.

-

Purification: Remove unreacted PEG NHS Ester and byproducts by dialysis or size exclusion chromatography.[16]

-

Characterization: Analyze the PEGylated protein to determine the degree of PEGylation.

Protocol 2: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol outlines a general procedure for analyzing PEGylated proteins using MALDI-TOF MS.

Materials:

-

PEGylated protein sample

-

MALDI Matrix (e.g., sinapic acid or α-Cyano-4-hydroxycinnamic acid - HCCA)[19][20]

-

Solvent for matrix and sample (e.g., 50:50 acetonitrile:water with 0.1% TFA)[21]

-

MALDI target plate[21]

Procedure:

-

Sample Preparation: Dissolve the PEGylated protein in the appropriate solvent at a concentration of approximately 1 mg/mL.[21]

-

Matrix Preparation: Prepare a saturated solution of the chosen matrix in the same solvent.[22]

-

Spotting the Target Plate:

-

Dried Droplet Method: Apply 1 µL of the matrix solution to the MALDI target and let it air dry. Then, mix the analyte solution 1:1 with the matrix solution and apply 1 µL of this mixture onto the dried matrix spot.[22]

-

Alternative Method: Mix the matrix solution, a salt solution (e.g., NaCl), and the PEGylated peptide solution at a ratio of 10:1:1, respectively. Spot 1 µL of this mixture onto the target plate.[21]

-

-

Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (e.g., linear or reflector positive ion mode).[21] The instrument will detect the mass-to-charge ratio of the ions, allowing for the determination of the molecular weight of the PEGylated protein and the degree of PEGylation.[19]

Protocol 3: Purification of PEGylated Conjugates by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated conjugates from unreacted molecules based on their size.[23]

Materials:

-

Crude PEGylation reaction mixture

-

SEC column with an appropriate pore size for the expected molecular weight range of the conjugate[24]

-

Mobile phase/equilibration buffer (e.g., PBS)[25]

-

Chromatography system (e.g., FPLC or HPLC) with a UV detector[26]

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.[25]

-

Sample Loading: Inject the crude reaction mixture onto the column. The injection volume should typically not exceed 1-5% of the total column volume to ensure good resolution.[24]

-

Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules (the PEGylated conjugate) will elute first, followed by smaller molecules (unreacted PEG linker and protein).[26]

-

Fraction Collection: Collect fractions as the components elute from the column.

-

Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or UV-Vis spectroscopy) to identify those containing the purified PEGylated conjugate.

Applications of PEG Linkers in Drug Development

PEG linkers are indispensable tools in modern drug development, with applications spanning from improving the properties of small molecules to enabling the targeted delivery of potent biologics.

-

Protein and Peptide PEGylation: This is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of protein and peptide drugs.[11] PEGylation can increase their stability, solubility, and circulation half-life while reducing their immunogenicity.[3][8]

-

Antibody-Drug Conjugates (ADCs): PEG linkers play a crucial role in the design of ADCs, which are targeted cancer therapies.[] They connect a potent cytotoxic drug to a monoclonal antibody, enhancing the ADC's solubility, stability, and pharmacokinetic profile.[] The use of hydrophilic PEG linkers can overcome issues of aggregation often seen with hydrophobic drugs and linkers.[14]

-

Drug Delivery Systems: PEG linkers are used to functionalize nanoparticles and liposomes for drug delivery.[3] The PEG coating provides a "stealth" layer that helps the nanoparticles evade the immune system and prolongs their circulation time, allowing for enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[27]

-

Controlled Drug Release: Cleavable PEG linkers can be incorporated into drug delivery systems to trigger drug release in response to specific stimuli at the target site, such as a lower pH in the tumor microenvironment or the presence of specific enzymes.[27][28]

Visualizations of Key Concepts

The following diagrams, created using the DOT language, illustrate important workflows and mechanisms involving PEG linkers.

Conclusion

PEG linkers are a versatile and powerful class of molecules that have revolutionized the field of drug development. Their unique combination of properties, including hydrophilicity, biocompatibility, and tunability, allows for the significant improvement of the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutic agents. As our understanding of the structure-property relationships of PEG linkers continues to grow, so too will their applications in creating safer and more effective medicines. The careful selection and application of PEG linkers, guided by the principles and protocols outlined in this guide, are essential for the successful development of next-generation bioconjugates and drug delivery systems.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. benchchem.com [benchchem.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. labinsights.nl [labinsights.nl]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. precisepeg.com [precisepeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. purepeg.com [purepeg.com]

- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 12. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 13. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]

- 14. adcreview.com [adcreview.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 19. researchgate.net [researchgate.net]

- 20. covalx.com [covalx.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. bitesizebio.com [bitesizebio.com]

- 27. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG13-Boc in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxy-PEG13-Boc and its Application in Targeted Protein Degradation

This compound is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] This "protein labeling" for degradation is achieved by the PROTAC molecule which consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4]

The this compound linker serves as the crucial bridge in the PROTAC structure. Its heterobifunctional nature, with a hydroxyl (-OH) group at one end and a Boc-protected amine (-NHBoc) group at the other, allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand. The polyethylene glycol (PEG) chain, consisting of 13 ethylene glycol units, imparts favorable physicochemical properties to the resulting PROTAC molecule.

The advantages of using a PEG-based linker like this compound in PROTAC design are numerous. The PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its cell permeability and overall pharmacokinetic profile.[5] The flexibility and length of the PEG linker are critical in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5]

Principle of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Quantitative Data on PEG Linkers in PROTACs

The length and composition of the PEG linker are critical determinants of a PROTAC's efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of target proteins.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|---|

| TBK1 | VHL | PEG | < 12 | No degradation | N/A |

| TBK1 | VHL | PEG | 21 | 3 | 96 |

| TBK1 | VHL | PEG | 29 | 292 | 76 |

| BRD4 | CRBN | PEG | 8 | 300 | 65 |

| PI3K | VHL | PEG | N/A | 42.23 | 88.6 |

| mTOR | VHL | PEG | N/A | 45.4 | 74.9 |

Data is illustrative and compiled from various sources in the literature.[4][6] DC50 and Dmax values are cell-line dependent.

Table 2: Physicochemical Properties of PEG Linkers

| Property | Description | Impact on PROTACs |

|---|---|---|

| Solubility | PEG linkers are hydrophilic due to the repeating ethylene oxide units.[7] | Enhances the aqueous solubility of the often lipophilic PROTAC molecule, improving its drug-like properties.[7] |

| Flexibility | The C-O-C bonds in the PEG backbone allow for free rotation, imparting flexibility to the linker. | Allows the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.[5] |

| Biocompatibility | PEG is generally considered biocompatible and non-immunogenic. | Reduces the potential for adverse immune responses to the PROTAC molecule. |

| Tunable Length | The number of ethylene glycol units can be precisely controlled during synthesis. | Enables the systematic optimization of the distance between the POI and E3 ligase for maximal degradation efficiency.[2] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis and evaluation of a PROTAC using this compound.

Step 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker.

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (0.1 M) in a round-bottom flask.

-

Add TFA (10-20 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Hydroxy-PEG13-NH2 linker.

-

Step 2: Conjugation of the Deprotected Amine to an E3 Ligase Ligand

This protocol outlines the coupling of the free amine on the PEG linker to a carboxylic acid group on an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) using EDC/NHS chemistry.[8]

-

Materials:

-

Hydroxy-PEG13-NH2 (from Step 1)

-

E3 ligase ligand with a carboxylic acid handle

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Preparative HPLC system

-

-

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF in a reaction vessel.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vessel, dissolve Hydroxy-PEG13-NH2 (1.1 equivalents) in anhydrous DMF.

-

Add the solution of the deprotected linker and DIPEA (2-3 equivalents) to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the resulting POI Ligand-PEG13-OH conjugate by preparative HPLC.[9]

-

Step 3: Conjugation of the Hydroxyl Group to the Protein of Interest (POI) Ligand

This protocol describes the coupling of the hydroxyl terminus of the PEG linker to a POI ligand containing a carboxylic acid, via an esterification reaction.

-

Materials:

-

E3 Ligase Ligand-PEG13-OH (from Step 2)

-

POI ligand with a carboxylic acid handle

-

Dicyclohexylcarbodiimide (DCC) or EDC

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous DCM or DMF

-

-

Procedure:

-

Dissolve the POI ligand (1 equivalent) and the E3 Ligase Ligand-PEG13-OH (1.1 equivalents) in anhydrous DCM or DMF.

-

Add DCC (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Step 4: Purification and Characterization of the Final PROTAC

-

Purification:

-

Characterization:

Step 5: In Vitro Evaluation of the PROTAC

This protocol describes the use of Western blotting to determine the DC50 and Dmax of the synthesized PROTAC.

-

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO

-

Cell culture medium and supplements

-

Multi-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

-

-

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[14][15]

-

-

Conclusion

This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its heterobifunctional nature and the inclusion of a PEG spacer facilitate the rational design and synthesis of effective PROTAC molecules. The detailed protocols and quantitative data provided in these application notes offer a comprehensive guide for the utilization of this compound in the development of novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 9. hplc.eu [hplc.eu]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. lifesensors.com [lifesensors.com]

Application Notes and Protocols for the Conjugating Hydroxy-PEG13-Boc to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, including antibodies.[1][2][3][4][] The covalent attachment of PEG chains can improve pharmacokinetics by increasing the hydrodynamic size, which reduces renal clearance and extends circulation half-life.[1][2][] Furthermore, PEGylation can shield the antibody from proteolytic degradation and diminish its immunogenicity.[1][2][]

This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Hydroxy-PEG13-Boc, to antibodies. This linker possesses a hydroxyl group that can be activated for conjugation and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group serves as a protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps if required.[6][7][8] This protocol will focus on the initial conjugation of the activated PEG linker to the antibody. The primary targets for this conjugation on the antibody are the ε-amino groups of lysine residues.[9][10][11]

Principle of the Method

The conjugation of this compound to an antibody is a multi-step process that begins with the activation of the terminal hydroxyl group of the PEG linker. A common method for this is the conversion to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards the primary amines of lysine residues on the antibody surface.[11] The reaction is typically performed in a buffer with a pH range of 7-9 to ensure the lysine amine is deprotonated and thus nucleophilic.[3][11] Following the conjugation reaction, the PEGylated antibody is purified to remove unreacted PEG linker and any aggregated or unmodified antibody.[]

Experimental Protocols

Materials and Equipment

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.4

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis or diafiltration system (e.g., Amicon Ultra centrifugal filters) for buffer exchange and purification

-

Chromatography system (e.g., FPLC or HPLC)

-

Size Exclusion Chromatography (SEC) column

-

Ion Exchange Chromatography (IEX) column (Cation exchange is often used for PEGylated proteins)[][13]

-

Hydrophobic Interaction Chromatography (HIC) column[][13]

-

UV-Vis spectrophotometer

-

SDS-PAGE system

Protocol 1: Activation of this compound to NHS Ester

-

Preparation: Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination of the NHS ester.

-

Dissolution: Dissolve this compound and a 1.2-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMF or DMSO.

-

Activation Reaction: Add a 2-fold molar excess of triethylamine (TEA) or diisopropylethylamine (DIPEA) to the solution.

-

Incubation: Stir the reaction mixture at room temperature for 4-6 hours.

-

Confirmation (Optional): The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Use: The activated PEG-NHS ester solution should be used immediately for the conjugation reaction.

Protocol 2: Antibody Preparation

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), it must be exchanged into an amine-free buffer such as PBS at a pH of 7.4. This can be achieved through dialysis or diafiltration.

-

Concentration Adjustment: Adjust the antibody concentration to a range of 2-10 mg/mL. The optimal concentration should be determined for each specific antibody.

-

Purity Check: Confirm the purity and integrity of the antibody using SDS-PAGE and SEC.

Protocol 3: Conjugation of Activated this compound-NHS to Antibody

-

Molar Ratio: The molar ratio of the activated PEG linker to the antibody is a critical parameter that influences the degree of PEGylation. A starting point is to test a range of molar excess of the PEG linker, for example, 10:1, 20:1, and 50:1 (PEG:antibody).

-

Reaction Setup: Slowly add the freshly prepared activated this compound-NHS ester solution (in DMF or DMSO) to the antibody solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

-

Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS esters. Incubate for an additional 30 minutes at room temperature.

Protocol 4: Purification of the PEGylated Antibody

The purification process is crucial to separate the desired PEGylated antibody from unreacted PEG, unmodified antibody, and potential aggregates.[] A multi-step purification strategy is often necessary.

-

Initial Purification (Diafiltration/Dialysis): Remove excess unreacted PEG linker and quenching buffer by extensive dialysis or diafiltration against the desired storage buffer (e.g., PBS).

-

Chromatographic Purification:

-

Size Exclusion Chromatography (SEC): SEC is effective in separating PEGylated antibodies from smaller molecules like unreacted PEG and can also remove high molecular weight aggregates.[]

-

Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of the antibody, altering its isoelectric point.[] This change in charge can be exploited for separation using IEX. Cation exchange chromatography is often employed for purifying PEGylated proteins.[13]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of the antibody, providing another means of purification.[][13]

-

Protocol 5: Characterization of the PEGylated Antibody

-

SDS-PAGE: Analyze the purified PEGylated antibody by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the antibody bands. The degree of PEGylation may be visualized as a smear or a ladder of bands corresponding to different numbers of attached PEG chains.

-

Size Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the conjugate and detect the presence of aggregates.

-

Mass Spectrometry (MS): MS analysis can confirm the covalent attachment of the PEG linker and provide information on the distribution of PEGylated species.

-

Functional Assays: It is essential to evaluate the biological activity of the PEGylated antibody. This includes antigen-binding affinity assays (e.g., ELISA, Surface Plasmon Resonance) and any relevant functional assays (e.g., cell-based assays).

Data Presentation

The following table summarizes key quantitative parameters for a typical antibody PEGylation experiment.

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Antibody Concentration | 2 - 10 mg/mL | UV-Vis Spectroscopy (A280) | General Knowledge |

| Molar Ratio (PEG:Antibody) | 10:1 to 50:1 | Calculation | [14] |

| Reaction pH | 7.0 - 9.0 | pH Meter | [3][11] |

| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Timed Incubation | General Knowledge |

| Conjugation Efficiency | Varies (dependent on mAb and conditions) | SDS-PAGE, MS | General Knowledge |

| Purity of Final Conjugate | > 95% | SEC-HPLC | [13] |

| Antibody Recovery | > 80% | UV-Vis Spectroscopy (A280) | [15][16] |

Visualizations

Caption: Experimental workflow for antibody PEGylation.

Caption: Conjugation of an NHS-activated PEG to a lysine residue.

References

- 1. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 4. PEGylated antibodies and antibody fragments for improved therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]

- 11. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 14. furthlab.xyz [furthlab.xyz]

- 15. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

Application Notes and Protocols for Hydroxy-PEG13-Boc in Targeted Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction